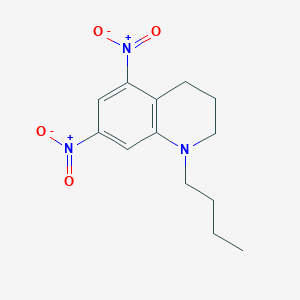![molecular formula C17H14Cl2N2O B14625425 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-82-0](/img/structure/B14625425.png)
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are known for their significant biological and chemical properties. Imidazole derivatives are widely studied due to their broad range of applications in medicinal chemistry, particularly for their antifungal, antibacterial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves the reaction of 2,4-dichlorophenylmethanol with 2-(chloromethyl)phenol in the presence of a base, followed by cyclization with imidazole. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole structure.
Miconazole: Another antifungal compound with a related chemical structure.
Clotrimazole: A widely used antifungal agent with structural similarities.
Uniqueness
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
58041-82-0 |
|---|---|
Molecular Formula |
C17H14Cl2N2O |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
1-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-6-5-14(16(19)9-15)11-22-17-4-2-1-3-13(17)10-21-8-7-20-12-21/h1-9,12H,10-11H2 |
InChI Key |
QJXUQQNCEHCWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


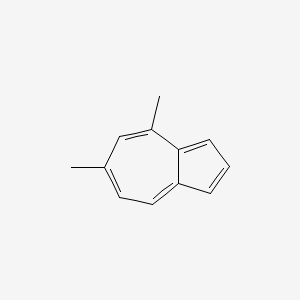
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)

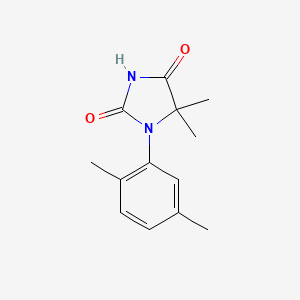
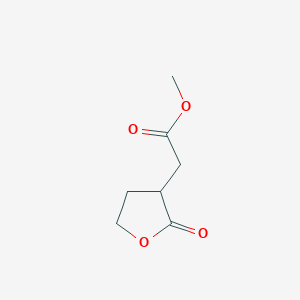
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
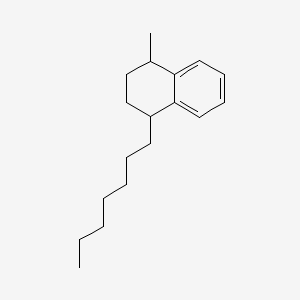

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
